molecular formula C7H8F2N2O2 B2958664 2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid CAS No. 2138085-21-7

2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid

Cat. No.: B2958664
CAS No.: 2138085-21-7
M. Wt: 190.15
InChI Key: UNRKJGWANFYGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 512809-86-8 . It has a molecular weight of 190.15 . The IUPAC name for this compound is [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2N2O2/c1-4-2-5(7(8)9)11(10-4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.

It should be stored at room temperature .

Scientific Research Applications

Synthesis and Physical-Chemical Properties
One study discusses the synthesis of esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, examining their physical and chemical properties as well as their acute toxicity. These compounds showed low toxicity and could be intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures, indicating a wide range of potential applications in medicinal chemistry and drug design (Salionov, 2015).

Catalysis and Green Chemistry
Another aspect of research involves the use of certain compounds in catalytic processes. For instance, the optimization of Co/Mn/Br-catalyzed oxidation of 5-hydroxymethylfurfural to 2,5-Furandicarboxylic Acid (FDCA) aims to enhance FDCA yield while minimizing substrate burning. This study highlights the potential of these compounds in sustainable chemistry and polymer production, offering a greener alternative to traditional plastic precursors (Zuo et al., 2016).

Metal-Free Synthetic Approaches
Research has also focused on metal-free synthesis methods. A study demonstrated the solvent-switchable, regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles using trifluoroacetylated acetylenes and aryl (alkyl) hydrazines. This research provides valuable insights into the versatility of pyrazole compounds and their potential in pharmaceutical applications, including the synthesis of drugs like Celebrex and SC-560 (Muzalevskiy et al., 2017).

Coordination Chemistry and Material Science
Another study on crystal engineering utilized pyrazole-carboxylic acid ligands to synthesize a series of complexes and coordination polymers with CuII/CdII/CoII ions. These compounds have potential applications in material science, showcasing the importance of ligand design in creating structures with desired properties (Radi et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

As for future directions, the field of difluoromethylation has seen recent advances and continues to be an area of active research . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Properties

IUPAC Name

2-[5-(difluoromethyl)-1-methylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-11-6(7(8)9)4(3-10-11)2-5(12)13/h3,7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRKJGWANFYGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138085-21-7
Record name 2-[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.